CB 3717 Exhibits Superior Potency Against Thymidylate Synthase (TS) Relative to DHFR, Defining its Primary Mechanism
CB 3717 demonstrates a 4.7-fold greater potency (lower Ki) for thymidylate synthase (TS) compared to dihydrofolate reductase (DHFR), confirming its primary mechanism of action. This contrasts with methotrexate, which is a more potent inhibitor of DHFR. The selectivity ratio is critical for understanding its distinct biological effects .
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | TS Ki = 4.9 nM; DHFR Ki = 23 nM |
| Comparator Or Baseline | Methotrexate: DHFR Ki ~ 0.01-0.1 nM (typical range) |
| Quantified Difference | CB 3717 is 4.7-fold more potent against TS than against DHFR (23 nM / 4.9 nM). |
| Conditions | In vitro enzyme assay using isolated human thymidylate synthase and dihydrofolate reductase. |
Why This Matters
This quantitative selectivity profile confirms CB 3717 as a tool for studying TS-specific effects without the confounding antipurine activity of DHFR inhibitors like methotrexate, making it a cleaner probe for de novo thymidylate biosynthesis research.
